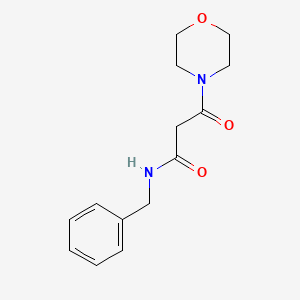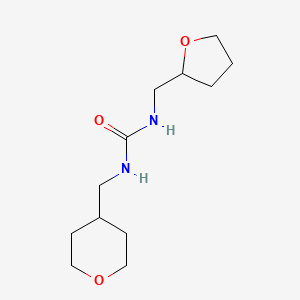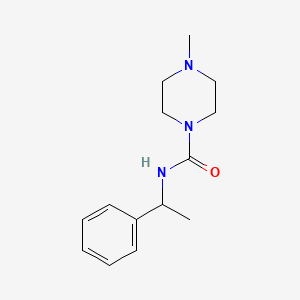
N-benzyl-3-morpholin-4-yl-3-oxopropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-3-morpholin-4-yl-3-oxopropanamide, commonly known as BMS-986, is a novel compound that has been synthesized for research purposes. It is a promising drug candidate that exhibits potential therapeutic effects in various diseases.
Mecanismo De Acción
BMS-986 exerts its therapeutic effects by modulating specific signaling pathways in cells. It has been shown to inhibit the activity of enzymes such as JAK (Janus kinase) and STAT (signal transducer and activator of transcription), which are involved in the regulation of cell proliferation, differentiation, and survival. BMS-986 also targets specific receptors such as TNF (tumor necrosis factor) and IL-6 (interleukin-6), which are involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BMS-986 has been shown to have various biochemical and physiological effects in cells and animal models. It has been found to inhibit the proliferation and induce the apoptosis of cancer cells. BMS-986 also reduces the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. In addition, BMS-986 protects neurons from oxidative stress and apoptosis, which are implicated in the pathogenesis of neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BMS-986 has several advantages for lab experiments. It is a novel compound that exhibits promising therapeutic effects in various diseases. It has been synthesized using a simple and efficient method, and it can be easily purified by column chromatography. However, BMS-986 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and toxicity profiles are not fully understood. Further studies are needed to determine the optimal dosage and administration route of BMS-986.
Direcciones Futuras
There are several future directions for the research on BMS-986. One direction is to investigate its potential therapeutic effects in other diseases, such as autoimmune disorders and cardiovascular diseases. Another direction is to optimize its pharmacokinetics and toxicity profiles, and to develop more potent and selective analogs of BMS-986. Furthermore, the mechanism of action of BMS-986 needs to be further elucidated, and its interaction with other signaling pathways and receptors needs to be explored. Overall, the research on BMS-986 has the potential to lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
BMS-986 is synthesized by the reaction of benzylamine, morpholine, and 3-oxo-propionic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified by column chromatography.
Aplicaciones Científicas De Investigación
BMS-986 has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, BMS-986 has been shown to inhibit the growth of cancer cells by targeting specific signaling pathways. In inflammation, BMS-986 has been found to reduce the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. In neurodegenerative disorders, BMS-986 has been demonstrated to protect neurons from oxidative stress and apoptosis.
Propiedades
IUPAC Name |
N-benzyl-3-morpholin-4-yl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-13(15-11-12-4-2-1-3-5-12)10-14(18)16-6-8-19-9-7-16/h1-5H,6-11H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBETUQYCVMBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-morpholin-4-yl-3-oxopropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[(6-oxo-1H-pyridazin-3-yl)carbamoylamino]propanoic acid](/img/structure/B6636383.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[(3-Fluorophenyl)methyl]-3-(2,2,6,6-tetramethylpiperidin-4-yl)urea](/img/structure/B6636401.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)
